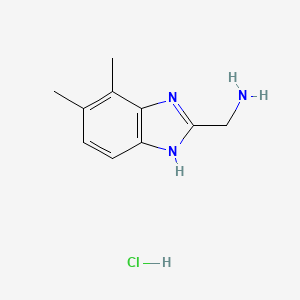

1H-Benzimidazole-2-butanol

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives have shown promising application in biological and clinical studies .

Scientific Research Applications

Organic and Medicinal Chemistry

Benzimidazole derivatives, including 1H-Benzimidazole-2-butanol, have found wide application in organic and medicinal chemistry . They have proven biological activity as antiviral, antimicrobial, and antitumor agents . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .

Corrosion Inhibitors

Benzimidazoles are mentioned in the literature as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn), and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . Benzimidazole derivatives act as mixed-type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Antioxidant Activity

1H-Benzimidazole-2-butanol and its derivatives have been studied for their antioxidant activity . They have been found to have a significant effect on tubulin polymerization .

Firefighting Equipment

Benzimidazole-based fabrics are used in firefighting equipment . They are renowned for their proven protection from heat and flame .

Quantum Theoretical Studies

Benzimidazole derivatives, including 1H-Benzimidazole-2-butanol, have been the subject of quantum theoretical studies . These studies predict the structure of the compounds with inhibition properties .

Structural Analysis

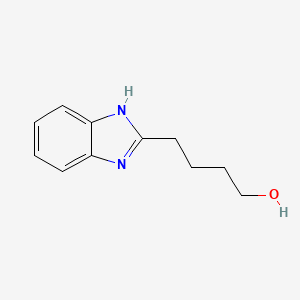

The optimized structural parameters of N-Butyl-1H-benzimidazole, a derivative of 1H-Benzimidazole-2-butanol, have been studied . The C1-N26 and C2-N27 bonds have similar values for theoretical calculations .

Safety and Hazards

Future Directions

Benzimidazole derivatives have shown promising application in biological and clinical studies. In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Mechanism of Action

Target of Action

1H-Benzimidazole-2-butanol, a derivative of the benzimidazole class of compounds, interacts with various targets within biological systemsBenzimidazole derivatives are known to interact with tubulin proteins , and enzymes such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in cellular processes such as cell division and nucleotide synthesis .

Mode of Action

The mode of action of 1H-Benzimidazole-2-butanol involves its interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This interaction can inhibit cell division, which is particularly relevant in the context of cancer cells.

Biochemical Pathways

For instance, they can inhibit the synthesis of nucleotide building blocks of DNA, resulting in the inhibition of DNA function which may lead to apoptosis .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, analgesics, antihypertensive, and antihistamine activities .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the substitution pattern around the nucleus .

properties

IUPAC Name |

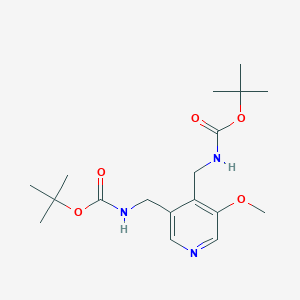

4-(1H-benzimidazol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWSYLRIXYUXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663578 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-2-butanol | |

CAS RN |

2453-51-2 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)

![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)

![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)